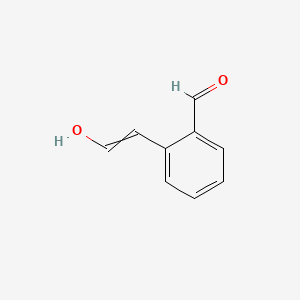
Zirconium, tris(3-aminophenolato-.kappa.O)2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zirconium, tris(3-aminophenolato-kappaO)2,2-bis(2-propenyloxy-kappaO)methyl-1-butanolato-kappa is a complex organometallic compound that features zirconium as the central metal atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Zirconium, tris(3-aminophenolato-.kappa.O)2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa. typically involves the reaction of zirconium tetrachloride with 3-aminophenol and 2-propenyloxy-methyl-1-butanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the zirconium precursor. The reaction mixture is usually heated to facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity. Advanced techniques like solvent extraction and chromatography might be employed to ensure the quality and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
Zirconium, tris(3-aminophenolato-.kappa.O)2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa. can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, and other peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reactions: Ligand exchange can be facilitated by using strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zirconium dioxide, while reduction could produce zirconium hydrides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including polymerization and hydrogenation. Its unique coordination environment allows it to facilitate reactions that are challenging for other catalysts.
Biology
In biological research, Zirconium, tris(3-aminophenolato-.kappa.O)2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa. is explored for its potential in drug delivery systems. Its ability to form stable complexes with biomolecules makes it a candidate for targeted drug delivery.
Medicine
In medicine, the compound is investigated for its potential use in imaging and diagnostic applications. Its unique properties allow it to be used as a contrast agent in imaging techniques such as MRI.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including high-performance polymers and composites. Its ability to enhance the properties of these materials makes it valuable in various applications.
Mecanismo De Acción
The mechanism of action of Zirconium, tris(3-aminophenolato-.kappa.O)2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa. involves its interaction with molecular targets through coordination bonds. The compound can interact with enzymes, proteins, and other biomolecules, altering their activity and function. The pathways involved in these interactions are complex and depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- Titanium, tris(3-aminophenolato-.kappa.O)2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.
- Hafnium, tris(3-aminophenolato-.kappa.O)2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.
Uniqueness
Zirconium, tris(3-aminophenolato-.kappa.O)2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa. is unique due to its specific coordination environment and the stability of its complexes. Compared to similar compounds, it offers distinct advantages in terms of reactivity and application potential, particularly in catalysis and biomedical research.
Propiedades
Número CAS |
111083-78-4 |
|---|---|
Fórmula molecular |
C30H39N3O6Zr |
Peso molecular |
628.9 g/mol |
Nombre IUPAC |
3-aminophenolate;2,2-bis(prop-2-enoxymethyl)butan-1-olate;zirconium(4+) |
InChI |
InChI=1S/C12H21O3.3C6H7NO.Zr/c1-4-7-14-10-12(6-3,9-13)11-15-8-5-2;3*7-5-2-1-3-6(8)4-5;/h4-5H,1-2,6-11H2,3H3;3*1-4,8H,7H2;/q-1;;;;+4/p-3 |
Clave InChI |
PKPWBQMGJMYVOW-UHFFFAOYSA-K |
SMILES |
CCC(CO)(COCC=C)COCC=C.C1=CC(=CC(=C1)O)N.C1=CC(=CC(=C1)O)N.C1=CC(=CC(=C1)O)N.[Zr] |
SMILES canónico |
CCC(C[O-])(COCC=C)COCC=C.C1=CC(=CC(=C1)[O-])N.C1=CC(=CC(=C1)[O-])N.C1=CC(=CC(=C1)[O-])N.[Zr+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


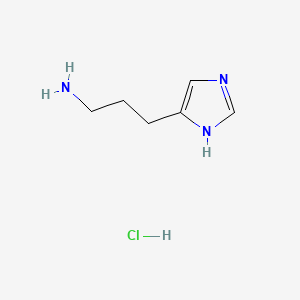
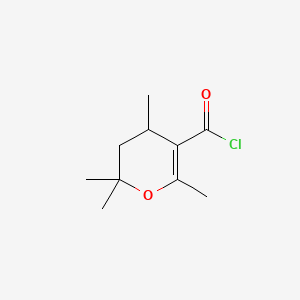
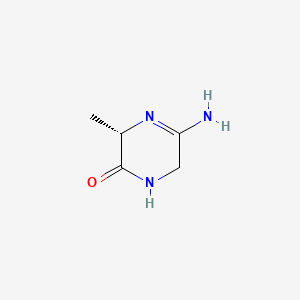
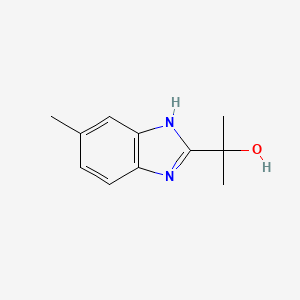
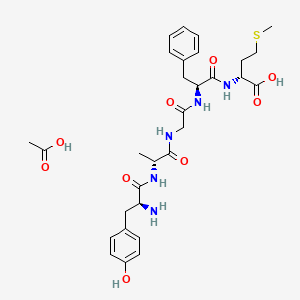
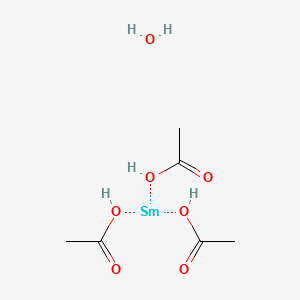
![Propanol-N, [1-3H]](/img/structure/B561426.png)
![1,8-Dihydroimidazo[4,5-g]indole](/img/structure/B561427.png)
